c-Kit-IN-3 (tartrate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
c-Kit-IN-3 (tartrate) is a potent and selective inhibitor of the c-KIT kinase, which is a type of receptor tyrosine kinase. This compound has shown significant efficacy in inhibiting both wild-type and mutant forms of c-KIT, making it a valuable tool in cancer research, particularly for gastrointestinal stromal tumors (GISTs) that are dependent on c-KIT signaling .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of c-Kit-IN-3 (tartrate) involves multiple steps, starting from commercially available starting materials. The key steps typically include:
Formation of the core structure: This involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with 6,7-dimethoxyquinoline-4-ol under specific conditions to form an intermediate.
Acylation: The intermediate is then acylated with 4-(4-chlorophenyl)acetyl chloride to form the final product.
Tartrate formation: The final product is then reacted with tartaric acid to form the tartrate salt, which enhances its solubility and bioavailability
Industrial Production Methods
Industrial production of c-Kit-IN-3 (tartrate) follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Key considerations include:
Reaction temperature and time: Optimizing these parameters to ensure complete reaction and minimize by-products.
Purification: Using techniques such as recrystallization and chromatography to achieve high purity of the final product.
Scalability: Ensuring that the process can be scaled up without significant loss of yield or purity
化学反応の分析
Types of Reactions
c-Kit-IN-3 (tartrate) primarily undergoes:
Substitution reactions: Due to the presence of halogen atoms in its structure, it can undergo nucleophilic substitution reactions.
Oxidation and reduction reactions: These reactions can modify the functional groups present in the compound, potentially altering its activity
Common Reagents and Conditions
Substitution reactions: Typically involve nucleophiles such as amines or thiols under basic conditions.
Oxidation reactions: Often use oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction reactions: Commonly use reducing agents like sodium borohydride or lithium aluminum hydride
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Substitution reactions: Can lead to the formation of derivatives with different functional groups.
Oxidation reactions: Can result in the formation of oxidized derivatives with altered biological activity.
Reduction reactions: Can produce reduced derivatives with potentially different pharmacological properties
科学的研究の応用
c-Kit-IN-3 (tartrate) has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the structure-activity relationships of kinase inhibitors.
Biology: Helps in understanding the role of c-KIT signaling in cellular processes.
Medicine: Investigated for its potential therapeutic effects in treating cancers, particularly GISTs.
Industry: Used in the development of new drugs targeting c-KIT and related pathways
作用機序
c-Kit-IN-3 (tartrate) exerts its effects by selectively inhibiting the c-KIT kinase. It binds to the ATP-binding site of the kinase, preventing its activation and subsequent signaling. This inhibition leads to:
Blocking of downstream signaling pathways: Such as the PI3K/AKT and MAPK pathways, which are crucial for cell proliferation and survival.
Induction of apoptosis: In c-KIT-dependent cancer cells, leading to reduced tumor growth
類似化合物との比較
Similar Compounds
Imatinib: Another c-KIT inhibitor, but less selective compared to c-Kit-IN-3 (tartrate).
Sunitinib: A multi-targeted kinase inhibitor that also inhibits c-KIT but has broader activity against other kinases.
Dasatinib: Inhibits c-KIT along with several other kinases, used in the treatment of chronic myeloid leukemia
Uniqueness
c-Kit-IN-3 (tartrate) stands out due to its high selectivity and potency against both wild-type and mutant forms of c-KIT. This makes it particularly valuable in research and potential therapeutic applications where selective inhibition of c-KIT is desired .
特性
分子式 |
C30H26ClF3N2O10 |
---|---|
分子量 |
667.0 g/mol |
IUPAC名 |
2-[4-chloro-3-(trifluoromethyl)phenyl]-N-[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]acetamide;2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C26H20ClF3N2O4.C4H6O6/c1-34-23-13-18-21(14-24(23)35-2)31-10-9-22(18)36-17-6-4-16(5-7-17)32-25(33)12-15-3-8-20(27)19(11-15)26(28,29)30;5-1(3(7)8)2(6)4(9)10/h3-11,13-14H,12H2,1-2H3,(H,32,33);1-2,5-6H,(H,7,8)(H,9,10) |
InChIキー |
WPLXVFQLVREXNR-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)NC(=O)CC4=CC(=C(C=C4)Cl)C(F)(F)F.C(C(C(=O)O)O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。